molecular formula C24H20FN3O3 B2880993 2-[3-(4-ethylphenyl)-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]-N-(4-fluorophenyl)acetamide CAS No. 2097923-82-3

2-[3-(4-ethylphenyl)-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]-N-(4-fluorophenyl)acetamide

Cat. No. B2880993
CAS RN: 2097923-82-3
M. Wt: 417.44
InChI Key: VTDFMQNUNVCRNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(4-ethylphenyl)-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C24H20FN3O3 and its molecular weight is 417.44. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(4-ethylphenyl)-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]-N-(4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(4-ethylphenyl)-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]-N-(4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Researchers have explored innovative synthetic routes and characterization of compounds structurally related to 2-[3-(4-ethylphenyl)-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]-N-(4-fluorophenyl)acetamide. For instance, compounds with quinazoline scaffolds have been synthesized through novel pathways, showcasing the flexibility and adaptability of quinazoline chemistry in creating diverse and structurally complex molecules. These efforts underline the significance of quinazolines in medicinal chemistry and synthetic strategies aimed at enhancing their pharmacological profile without delving into their clinical applications or adverse effects (Maskey et al., 2004).

Molecular Docking and Antimicrobial Activity

The antimicrobial potential of quinazolin-4-one derivatives, including those structurally similar to 2-[3-(4-ethylphenyl)-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]-N-(4-fluorophenyl)acetamide, has been a subject of intense investigation. By employing molecular docking studies, researchers have identified promising compounds with significant inhibitory effects against a range of microbial pathogens. These studies provide a molecular basis for the antimicrobial efficacy of quinazolin-4-one derivatives and open avenues for the development of new antimicrobial agents (Antypenko et al., 2017).

Pharmacological Investigations

While focusing exclusively on the scientific research aspects, several studies have demonstrated the utility of quinazolin-4-one derivatives in pharmacological models. For example, novel quinazolin-4-one compounds have been synthesized and evaluated for their H1-receptor antagonist properties without touching upon their clinical application or side effects. These investigations highlight the therapeutic potential of quinazolin-4-one derivatives in treating conditions mediated by H1-receptor activity (Alagarsamy et al., 2002).

properties

IUPAC Name

2-[3-(4-ethylphenyl)-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O3/c1-2-16-7-13-19(14-8-16)28-23(30)20-5-3-4-6-21(20)27(24(28)31)15-22(29)26-18-11-9-17(25)10-12-18/h3-14,20H,2,15H2,1H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMDOKYSJUBYJJ-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3C=CC=CC3=[N+](C2=O)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN3O3+
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 156593385

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